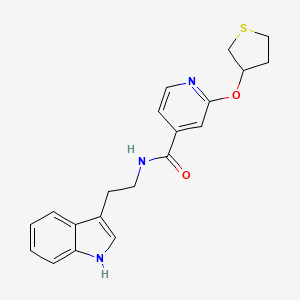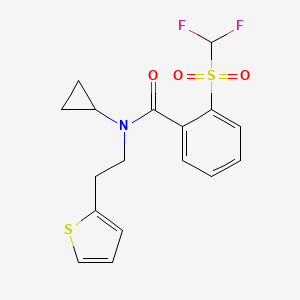
N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity, i.e., how it reacts with other compounds. This can include its role as a reactant, product, catalyst, or inhibitor in various chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various thermodynamic and quantum chemical properties.科学的研究の応用
Chemical Structure and Activity N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide features a unique chemical structure incorporating novel substituents like a heptafluoroisopropyl group and a sulfonylalkyl group. This compound exhibits potent insecticidal activity, especially against lepidopterous pests, and is expected to be highly effective in integrated pest management programs due to its novel mode of action and safety for non-target organisms (Tohnishi et al., 2005).
Pharmacological Applications Research into derivatives of similar chemical structures has shown potential in the development of anticancer agents. For instance, certain 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have displayed potent cytotoxic activity against various human cancer cell lines, suggesting that compounds with related chemical frameworks could be explored for their anticancer properties. These compounds demonstrate low toxicity in normal human cells and induce apoptosis through the upregulation of caspase proteins, highlighting their therapeutic potential (Ravichandiran et al., 2019).
Material Science Applications In material science, the synthesis and manipulation of compounds with sulfonyl groups have contributed to the development of colorless and transparent polyimide films. These films are synthesized using various diamine monomers and demonstrate significant thermal and mechanical properties, optical transparency, and solubility. The research on such materials underscores the potential for utilizing complex chemical compounds in the creation of advanced materials with desirable physical properties (Jeon et al., 2022).
Synthetic Chemistry Innovations In synthetic chemistry, the exploration of reactions involving cyclopropyl groups and sulfonamides has led to the development of novel synthetic routes and compounds. For example, the synthesis of CF2H-containing oxindoles through photocatalytic difluoromethylation and cyclization of N-arylacrylamides showcases the innovative approaches to creating functionally diverse molecular structures under mild conditions (Zhu et al., 2019).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
将来の方向性
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please consult with a professional chemist or a trusted scientific resource for accurate information. It’s important to note that handling chemicals should always be done following appropriate safety protocols.
特性
IUPAC Name |
N-cyclopropyl-2-(difluoromethylsulfonyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S2/c18-17(19)25(22,23)15-6-2-1-5-14(15)16(21)20(12-7-8-12)10-9-13-4-3-11-24-13/h1-6,11-12,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLJVNWBVNRQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-((difluoromethyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

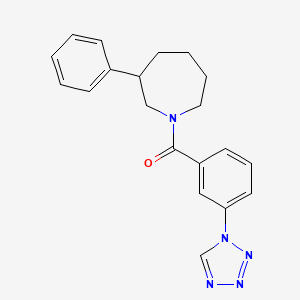
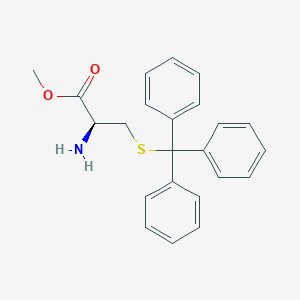
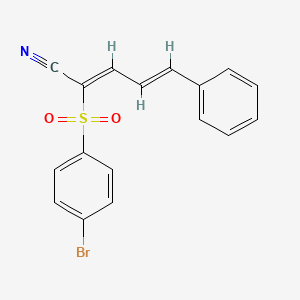
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)
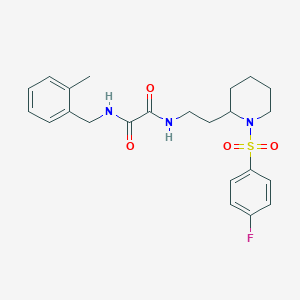
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)
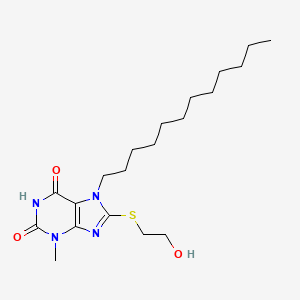
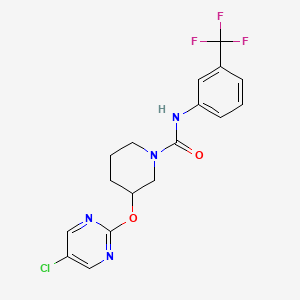
![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)
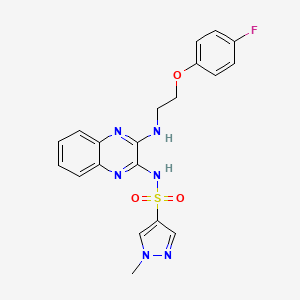
![[(1R,2R,4R,5R)-5-Amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B3015910.png)
